2,6-Dichloro-4-methylphenol
Overview
Description
2,6-Dichloro-4-methylphenol is an organic compound with the molecular formula C7H6Cl2O. It is a chlorinated derivative of methylphenol, commonly known as cresol. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-methylphenol typically involves the chlorination of 4-methylphenol (p-cresol). The process can be summarized as follows:
Chlorination: 4-methylphenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 6 positions.
Purification: The resulting product is purified through recrystallization or distillation to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.
Reduction: Products include 2-chloro-4-methylphenol or 4-methylphenol.
Scientific Research Applications
2,6-Dichloro-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to antimicrobial activity and its effects on different microorganisms.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized as a preservative in products such as paints, adhesives, and textiles.
Mechanism of Action
The antimicrobial activity of 2,6-Dichloro-4-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism makes it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
2,4-Dichloro-6-methylphenol: Another chlorinated derivative with similar antimicrobial properties.
4-Chloro-3-methylphenol: Known for its use in disinfectants and antiseptics.
2,6-Dichlorophenol: Lacks the methyl group but shares similar chemical properties.
Uniqueness: 2,6-Dichloro-4-methylphenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. The presence of two chlorine atoms and a methyl group provides a balance of hydrophobic and hydrophilic properties, making it highly effective in disrupting microbial cell membranes .
Properties
IUPAC Name |
2,6-dichloro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOEPYIBGTLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062415 | |
Record name | 2,6-Dichloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-12-4 | |
Record name | 2,6-Dichloro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,6-dichloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLORO-4-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIP3UF5E7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Process for preparation of 2,6-dichloro- 4-methylphenol"?
A1: The research paper focuses on developing an efficient process for synthesizing 2,6-Dichloro-4-methylphenol. The abstract highlights the use of chlorination of 4-methylphenol followed by treatment with a reductant to achieve high purity and yield of the desired compound [].
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